molecular formula C6H14O3 B1330024 Hexane-1,3,5-triol CAS No. 7327-66-4

Hexane-1,3,5-triol

Cat. No.: B1330024
CAS No.: 7327-66-4
M. Wt: 134.17 g/mol
InChI Key: WJSATVJYSKVUGV-UHFFFAOYSA-N
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Description

Hexane-1,3,5-triol is an organic compound with the molecular formula C6H14O3. It is a triol, meaning it contains three hydroxyl (OH) groups attached to a hexane backbone. This compound is also known by its IUPAC name, 1,3,5-hexanetriol. It is a colorless, viscous liquid that is soluble in water and commonly used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane-1,3,5-triol can be synthesized through several methods. One common synthetic route involves the reduction of hexane-1,3,5-tricarboxylic acid or its esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of hexane-1,3,5-tricarboxylic acid derivatives. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Hexane-1,3,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexane-1,3,5-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexane-1,3,5-triol is primarily related to its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various chemical reactions and interactions. In biological systems, this compound can interact with enzymes and proteins through hydrogen bonding, affecting their structure and function .

Comparison with Similar Compounds

Hexane-1,3,5-triol can be compared with other similar compounds, such as:

This compound is unique due to its specific hydroxyl group arrangement, which provides distinct reactivity and applications in various fields .

Properties

IUPAC Name

hexane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-5(8)4-6(9)2-3-7/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSATVJYSKVUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274063
Record name 1,3,5-Hexanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7327-66-4
Record name 1,3,5-Hexanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7327-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane-1,3,5-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Hexanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexane-1,3,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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